molecular formula C30H34N8 B612113 Bemcentinib CAS No. 1037624-75-1

Bemcentinib

Cat. No.: B612113
CAS No.: 1037624-75-1
M. Wt: 506.6 g/mol
InChI Key: KXMZDGSRSGHMMK-VWLOTQADSA-N
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Description

. AXL kinase is a receptor tyrosine kinase implicated in various cellular processes, including survival, proliferation, and migration. Bemcentinib is currently undergoing clinical trials for its potential use in treating various cancers and other diseases .

Mechanism of Action

Target of Action

Bemcentinib, also known as BGB324 or R428, is a potentially first-in-class, potent, and highly selective inhibitor of the tyrosine kinase AXL . AXL is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and immune response .

Mode of Action

Upon administration, this compound targets and binds to the intracellular catalytic kinase domain of AXL, thereby inhibiting its activity . This inhibition blocks AXL-mediated signal transduction pathways, which are often associated with drug resistance and immune escape by tumor cells, leading to aggressive metastatic cancers .

Biochemical Pathways

The inhibition of AXL by this compound affects several biochemical pathways. It has been shown to impair the endo-lysosomal and autophagy systems . Moreover, it has been linked to the inhibition of the GAS6-AXL signaling pathway, which is crucial for cell viability and invasion .

Result of Action

This compound’s action results in the inhibition of tumor cell proliferation and migration . It has been shown to enhance chemo-sensitivity , suggesting that it could improve the effectiveness of other cancer treatments. Furthermore, it has been found to impair the endo-lysosomal and autophagy systems in an AXL-independent manner .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of AXL on innate immune cells contributes to the formation of immunosuppressive environments, which can affect the efficacy of this compound . Additionally, the drug’s effectiveness can be influenced by the presence of other medications, as this compound has been shown to enhance the effects of immune checkpoint inhibitors, chemotherapies, and targeted therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bemcentinib involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Bemcentinib undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Bemcentinib has a wide range of scientific research applications, including:

Properties

IUPAC Name

1-(3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-yl)-3-N-[(7S)-7-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]-1,2,4-triazole-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N8/c31-29-33-30(32-24-13-10-20-11-14-25(15-12-22(20)18-24)37-16-3-4-17-37)36-38(29)27-19-23-8-5-7-21-6-1-2-9-26(21)28(23)35-34-27/h1-2,6,9-10,13,18-19,25H,3-5,7-8,11-12,14-17H2,(H3,31,32,33,36)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMZDGSRSGHMMK-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)[C@H]2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673109
Record name Bemcentinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037624-75-1
Record name BGB 324
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1037624-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bemcentinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037624751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bemcentinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12411
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bemcentinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BEMCENTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ICW2LX8AS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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